molecular formula CsH2OTi B12339905 CID 156594489

CID 156594489

Cat. No.: B12339905
M. Wt: 198.788 g/mol
InChI Key: RKKKMZFDHFZVJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “CID 156594489” is a chemical entity listed in the PubChem database

Preparation Methods

The synthesis of CID 156594489 involves several steps, including condensation, ring closure, chlorination, and esterification. The starting material for this synthesis is typically diethyl oxalate, which undergoes a series of reactions to form the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

CID 156594489 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 156594489 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of various industrial chemicals and materials .

Mechanism of Action

The mechanism of action of CID 156594489 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

CID 156594489 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:

Properties

Molecular Formula

CsH2OTi

Molecular Weight

198.788 g/mol

InChI

InChI=1S/Cs.H2O.Ti/h;1H2;

InChI Key

RKKKMZFDHFZVJD-UHFFFAOYSA-N

Canonical SMILES

O.[Ti].[Cs]

Origin of Product

United States

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